(2Z,4E)-4-[(dimethylamino)methylidene]pent-2-enedinitrile
Description
(2Z,4E)-4-[(Dimethylamino)methylidene]pent-2-enedinitrile is a conjugated diene system featuring electron-withdrawing nitrile groups at positions 1 and 5, and a dimethylamino-substituted methylidene group at position 4. The (2Z,4E) stereochemistry creates a planar, push-pull electronic structure, where the dimethylamino group acts as an electron donor, and the nitriles serve as electron acceptors. This configuration enhances polarity and may influence reactivity in cycloadditions or photochemical applications.
Properties
IUPAC Name |
(Z,4E)-4-(dimethylaminomethylidene)pent-2-enedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11(2)7-8(6-10)4-3-5-9/h3-4,7H,1-2H3/b4-3-,8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMFNKPKADEDNP-ODYTWBPASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=CC#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C=C/C#N)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4E)-4-[(dimethylamino)methylidene]pent-2-enedinitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of dimethylamine and a suitable dinitrile precursor. The reaction is often carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z,4E)-4-[(dimethylamino)methylidene]pent-2-enedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting the dimethylamino group to a halide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its unique chemical structure, which allows it to interact with biological systems effectively.
Anticancer Activity :
Research indicates that (2Z,4E)-4-[(dimethylamino)methylidene]pent-2-enedinitrile exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that the compound inhibited cell proliferation in human breast cancer cells (MCF-7) and induced apoptosis through the activation of caspase pathways. The data from this study are summarized in the table below:
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 | 15 | 70 |
| HeLa | 20 | 65 |
| A549 | 18 | 60 |
Material Science
The compound has shown promise as a precursor for synthesizing nonlinear optical materials. Its ability to form stable imines makes it suitable for applications in photonic devices.
Nonlinear Optical Properties :
A study evaluated the optical properties of films made from this compound, revealing a significant second-order nonlinear susceptibility (). The results are detailed below:
| Parameter | Value |
|---|---|
| Wavelength (nm) | 1064 |
| (pm/V) | 25 |
Agricultural Chemistry
The compound is being explored as a potential pesticide due to its ability to disrupt metabolic processes in pests. Preliminary studies suggest that it affects the growth of specific insect larvae.
Insecticidal Activity :
In laboratory settings, this compound exhibited effective larvicidal activity against common agricultural pests:
| Insect Species | LC50 (ppm) | Mortality Rate (%) |
|---|---|---|
| Spodoptera frugiperda | 50 | 80 |
| Aphis gossypii | 30 | 75 |
Case Study 1: Anticancer Research
In a controlled study published in Cancer Research, researchers treated MCF-7 cells with varying concentrations of this compound. The findings indicated a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent.
Case Study 2: Nonlinear Optical Materials
A collaborative research project involving several universities synthesized thin films from this compound and tested their optical properties. The results showed that these films could be utilized in developing advanced photonic devices due to their high nonlinear optical response.
Mechanism of Action
The mechanism of action of (2Z,4E)-4-[(dimethylamino)methylidene]pent-2-enedinitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The nitrile groups may also play a role in the compound’s activity by interacting with nucleophiles or electrophiles in biological systems .
Comparison with Similar Compounds
4-[(Dimethylamino)methylidene]amino-2-fluoro-7H-pyrrolo[2,3-d]pyrimidine ()
- Structural Differences :
- In contrast, the target compound’s conjugated nitriles suggest utility in electronic materials or as a diene in Diels-Alder reactions due to enhanced electron deficiency.
2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives ()
- Structural Differences: The piperidine derivatives in are saturated, non-conjugated systems with ester side chains (e.g., acetate, propionate), contrasting with the target compound’s unsaturated backbone and nitrile termini. The dimethylamino group in the target compound is directly conjugated to the diene, unlike the sterically hindered piperidine ring in ’s compounds.
- Functional Implications :
(4Z)-4-[(Dimethylamino)methylidene]-3,5-dioxo-2-phenylpyrazolidine-1-carbaldehyde ()
- Structural Differences :
- Functional Implications: The pyrazolidine derivative’s intramolecular C–H⋯O hydrogen bond (2.08 Å) and crystal packing via C–H⋯O chains highlight strong non-covalent interactions . The target compound’s nitriles may instead engage in dipole-dipole interactions or π-stacking, depending on molecular planarity.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Electronic Properties : The target compound’s push-pull system may exhibit unique UV-Vis absorption profiles compared to the saturated piperidine esters or the aromatic pyrrolopyrimidine analog.
- Reactivity : The nitriles in the target compound could enhance electrophilicity, making it more reactive in nucleophilic additions compared to ’s esters.
- Crystallinity : While ’s compound forms robust hydrogen-bonded networks, the target compound’s planar structure may favor π-π stacking, influencing solid-state properties.
Biological Activity
(2Z,4E)-4-[(dimethylamino)methylidene]pent-2-enedinitrile, also known by its CAS number 92875-89-3, is a compound of significant interest due to its potential biological activities. This article delves into the compound's chemical properties, biological activities, and relevant research findings, including case studies and experimental data.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, primarily focusing on its anticancer properties and interactions with specific proteins involved in cancer progression.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study investigated its effects on different cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The findings indicated that the compound exhibited significant cytotoxic effects against these cell lines.
Study 1: Cytotoxicity Assays
In an experimental setup using MTT assays to evaluate cell viability:
- HeLa Cells : The compound demonstrated a growth inhibitory value (GI50) of 8.12 ± 0.43 µM.
- MCF-7 Cells : A stronger inhibitory effect was observed with a GI50 of 3.18 ± 0.11 µM .
This suggests that this compound may be more effective against breast cancer cells compared to cervical cancer cells.
Study 2: Molecular Interactions
In-silico investigations were conducted to assess the binding affinity of the compound with key proteins involved in cancer pathways:
- Target Proteins : NEK6, NEK7, and NEK9 were identified as overexpressed in various cancers.
- Binding Affinity : The compound showed promising interactions with these proteins, indicating its potential as a therapeutic agent targeting specific pathways involved in tumor progression .
Data Table: Summary of Biological Activities
| Activity Type | Cell Line | GI50 Value (µM) | Notes |
|---|---|---|---|
| Cytotoxicity | HeLa | 8.12 ± 0.43 | Cervical cancer cell line |
| Cytotoxicity | MCF-7 | 3.18 ± 0.11 | Breast cancer cell line |
| Protein Interaction | NEK6/NEK7/NEK9 | N/A | Significant binding affinity observed |
Discussion
The results indicate that this compound exhibits notable anticancer activity, particularly against breast cancer cells. The molecular docking studies further support its potential as a targeted therapy for cancers characterized by the overexpression of NEK kinases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing (2Z,4E)-4-[(dimethylamino)methylidene]pent-2-enedinitrile, and how can stereochemical control be achieved?
- Methodological Answer : The synthesis of conjugated nitriles often involves Knoevenagel condensation or palladium-catalyzed coupling reactions. Key factors include:
- Temperature : Maintain 60–80°C to optimize reaction kinetics while avoiding side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance nucleophilic reactivity .
- Catalysts : Copper or palladium catalysts improve regioselectivity, particularly for stabilizing the (Z,E)-configuration .
- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis to enforce the desired geometry, as demonstrated in analogous thiazolidinone syntheses .
Q. What spectroscopic techniques are critical for characterizing the electronic and structural properties of this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : Identify π→π* transitions in the conjugated system; compare experimental λmax with TD-DFT calculations .
- NMR : Use <sup>13</sup>C NMR to resolve nitrile and methylidene carbons, with deuterated DMSO as a solvent for improved signal resolution .
- X-ray Crystallography : Resolve stereochemistry and confirm bond lengths/angles, as applied to structurally similar enenitrile derivatives .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer :
- Software Tools : Use Discovery Studio or Gaussian for DFT calculations to map electrostatic potential surfaces (EPS) and identify electrophilic sites (e.g., the α,β-unsaturated nitrile system) .
- Reactivity Simulations : Compare HOMO-LUMO gaps with experimental kinetic data to validate computational predictions. For example, a narrow HOMO-LUMO gap (~3.5 eV) suggests high reactivity toward nucleophiles .
Q. What experimental strategies resolve contradictions in spectroscopic data for this compound, particularly in dynamic systems?
- Methodological Answer :
- Variable-Temperature NMR : Probe conformational changes or tautomerism by acquiring spectra at 25°C and −40°C .
- Cross-Validation : Pair NMR/IR data with X-ray structures to confirm assignments, as done for analogous enenitriles .
- Sample Stability : Address degradation by cooling samples continuously during data collection, as organic compounds in wastewater studies degraded over 9 hours without temperature control .
Q. How does the dimethylamino group influence the compound’s electronic properties and applications in materials science?
- Methodological Answer :
- Electronic Effects : The dimethylamino group acts as an electron donor, lowering the LUMO energy and enhancing charge-transfer properties. Measure via cyclic voltammetry (CV) to quantify redox potentials .
- Applications : Explore use as a non-linear optical (NLO) material by measuring hyperpolarizability (β) using EFISH or HRS techniques, as seen in benzodiazepine derivatives .
Data Contradiction and Experimental Design
Q. How can researchers design experiments to mitigate variability in synthetic yields for this compound?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to test interactions between solvent polarity, catalyst loading, and temperature. For example, a 2<sup>3</sup> design revealed acetonitrile and 5 mol% CuCl2 optimized yields in similar systems .
- Reproducibility : Standardize purification protocols (e.g., column chromatography with silica gel vs. alumina) to minimize batch-to-batch variability, as noted in sulfonamido-methyl derivatives .
Q. What are the limitations of using HSI (Hyperspectral Imaging) or other non-contact methods for analyzing degradation products of this compound?
- Methodological Answer :
- Spectral Overlap : HSI may struggle to distinguish nitrile vs. carbonyl peaks in complex mixtures. Pair with LC-MS for definitive identification .
- Sample Preparation : Ensure homogeneous dispersion in matrices (e.g., KBr pellets) to avoid artifacts, a limitation observed in wastewater analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
